Methyl 5-(tert-butyl)isoxazole-4-carboxylate
CAS No.: 924846-62-8
Cat. No.: VC7082761
Molecular Formula: C9H13NO3
Molecular Weight: 183.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924846-62-8 |
|---|---|
| Molecular Formula | C9H13NO3 |
| Molecular Weight | 183.207 |
| IUPAC Name | methyl 5-tert-butyl-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H13NO3/c1-9(2,3)7-6(5-10-13-7)8(11)12-4/h5H,1-4H3 |
| Standard InChI Key | ANPUWOADBFCFPN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(C=NO1)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an isoxazole ring (), a heterocycle containing adjacent oxygen and nitrogen atoms. Key structural elements include:
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4-Carboxylate ester: The methyl ester group () at position 4 enhances solubility in organic solvents and participates in nucleophilic substitution reactions.
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5-tert-Butyl group: The bulky tert-butyl substituent () at position 5 imposes steric hindrance, affecting regioselectivity in further derivatization.
The IUPAC name, methyl 5-tert-butyl-1,2-oxazole-4-carboxylate, reflects this substitution pattern. The SMILES notation \text{CC(C)(C)C1=C(C=NO1)C(=O)OC and InChIKey provide unambiguous identifiers for database searches.
Physical Properties
While experimental data for the methyl ester are sparse, analogies to structurally similar compounds like ethyl 5-tert-butylisoxazole-4-carboxylate (CAS 134540-97-9) suggest the following predicted properties :
| Property | Value |
|---|---|
| Melting point | Not reported |
| Boiling point | ~289°C (extrapolated) |
| Density | 1.057 ± 0.06 g/cm³ |
| pKa | -3.38 ± 0.50 |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |
The low predicted pKa indicates strong electron-withdrawing effects from the ester and isoxazole ring, enhancing stability under acidic conditions .
Synthesis and Reaction Pathways
General Isoxazole Synthesis Strategies
Isoxazoles are typically synthesized via:
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Cycloaddition reactions: 1,3-Dipolar cycloaddition between nitrile oxides and alkynes/alkenes.
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Condensation reactions: Between hydroxylamine and β-diketones or β-keto esters.
For 5-tert-butyl-substituted derivatives, pre-functionalization of starting materials with tert-butyl groups is often required to ensure regioselectivity .
Fe(II)-Catalyzed Isoxazole-Azirine Isomerization
A novel route to isoxazole-4-carboxylates involves Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. In a representative procedure :
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Substrate preparation: 4-Acyl-5-methoxyisoxazoles are synthesized via condensation of β-keto esters with hydroxylamine.
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Isomerization: Treatment with FeCl₂ in dioxane at 105°C induces a domino isomerization, yielding isoxazole-4-carboxylates.
For example, 1-(3-(4-bromophenyl)-5-methoxyisoxazol-4-yl)propan-1-one undergoes Fe(II)-catalyzed rearrangement to methyl 5-(4-bromophenyl)isoxazole-4-carboxylate in 72% yield . This method could be adapted for Methyl 5-(tert-butyl)isoxazole-4-carboxylate by substituting the acyl group with a tert-butyl-containing precursor.
Alternative Pathways
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Hydroxylamine route: Reaction of methyl 3-oxo-2-(tert-butyl)propanoate with hydroxylamine hydrochloride.
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Post-functionalization: Esterification of pre-formed isoxazole-4-carboxylic acid with methanol.
Reactivity and Derivatization
Nucleophilic Acyl Substitution
The 4-carboxylate ester undergoes hydrolysis, aminolysis, or transesterification:
For instance, alkaline hydrolysis yields the corresponding carboxylic acid, a precursor for amide coupling in drug discovery.
Electrophilic Aromatic Substitution
The isoxazole ring participates in electrophilic substitution at the 3-position, though the tert-butyl group directs reactivity through steric and electronic effects. Halogenation or nitration may require harsh conditions due to deactivation by the ester .
Ring-Opening Reactions
Under reducing conditions (e.g., H₂/Pd), the isoxazole ring may open to form β-enamino esters, useful in alkaloid synthesis.
Applications in Medicinal Chemistry and Drug Development
Case Study: Analogous Compounds
Ethyl 5-tert-butylisoxazole-4-carboxylate (CAS 134540-97-9) has been explored as a building block for protease inhibitors. Its methyl analog could similarly function in kinase inhibitor design, leveraging the tert-butyl group for hydrophobic pocket binding .
Computational Insights
DFT calculations predict that the tert-butyl group increases the compound’s lipophilicity (), favoring blood-brain barrier penetration. This property is valuable in CNS drug development.
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